(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole carboxamides, such as the compound , is a topic of interest in the field of organic chemistry. Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . These methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code:1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1
. The molecular weight is 154.21 . Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 154.21 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Intramolecular Diels–Alder Reaction and Synthetic Applications
The study of intramolecular Diels–Alder reactions involving 2-pyrone-6-carboxamides leads to the formation of fused 1,3-cyclohexadiene systems, which are versatile intermediates for the synthesis of polycyclic compounds and benzo-fused heterocycles. This process highlights the chemical's utility in complex molecule construction and the exploration of stereochemical outcomes in cycloaddition reactions (Noguchi et al., 1986).
Asymmetric Synthesis
Chiral acrylamides derived from (2R,5R)-2,5-disubstituted pyrrolidines undergo asymmetric Diels–Alder reactions, producing compounds with significant diastereoface selectivity. This demonstrates the compound's role in asymmetric synthesis, offering pathways to enantioselective product formation (Kawanami et al., 1987).
Reactions with Hydrazine Hydrate and o-Phenylenediamine
Pyrrole-2,3-diones react with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives and other heterocyclic structures, showcasing the compound's reactivity and potential for diversifying heterocyclic chemistries (Sarıpınar et al., 2007).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
The synthesis and biological evaluation of pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, highlight the compound's utility in medicinal chemistry, particularly in anticancer research. These studies provide insight into structure-activity relationships and potential therapeutic applications (Hassan et al., 2014).
Conformationally Restricted GABA Analogues
The unexpected synthesis of cyclopentane derivatives from alkenyl-beta-enamino esters reveals the formation of conformationally restricted analogues of gamma-amino butyric acid (GABA), which is significant for neuroscience research. This highlights the importance of exploring unexpected reaction pathways for discovering new bioactive molecules (Ferraz et al., 2005).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-3-1-2-6(8)4-10-5-8/h6,10H,1-5H2,(H2,9,11)/t6-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVPWQYUJRPZPT-XPUUQOCRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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